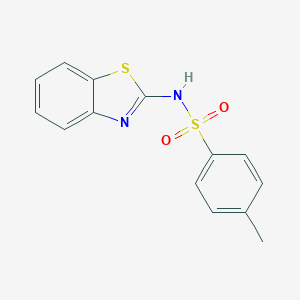

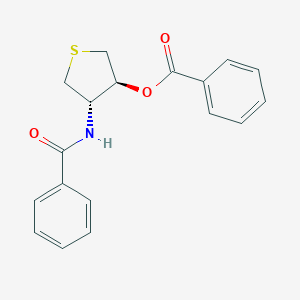

N-(1,3-ベンゾチアゾール-2-イル)-4-メチルベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzothiazol-2-yl)methanesulfonamide is a compound that has been studied for its potential biological applications . It has a CAS Number of 35607-92-2 and a molecular weight of 228.293 . Another compound, N’-(1,3-benzothiazol-2-yl)-arylamide, has been synthesized and evaluated for its antibacterial properties .

Synthesis Analysis

In a study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis was carried out to create new N’-(1,3-benzothiazol-2-yl)-arylamides . The synthesis was performed under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis

A structural study was conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . The study used single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied for their potential as optical materials and for their biological potential . A structural study was carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .科学的研究の応用

医薬品用途

ベンゾチアゾール誘導体は、強力な薬理作用で知られています。特に合成化学および医薬品化学において、実験薬の設計のためのユニークで汎用性の高い部分構造として役立ちます。 これらの化合物は、抗炎症、抗腫瘍、抗菌、抗結核、抗マラリア、駆虫、抗糖尿病、抗痙攣、鎮痛、および抗炎症作用について研究されてきました。 .

農薬

農薬の分野では、ベンゾチアゾール誘導体は、新しい農薬の発見に使用されてきました。それらは、抗菌性、殺菌性、および抗ウイルス性だけでなく、除草剤および殺虫剤活性も示します。 これらの化合物の構造活性相関および作用機序も、重要な研究対象です。 .

光学材料

いくつかのベンゾチアゾール誘導体は、その独特の構造と特性のために、光学材料としての可能性について研究されてきました。 .

イメージング試薬および蛍光材料

高い薬理活性および生物活性のために、ベンゾチアゾール化合物は、イメージング試薬および蛍光材料として使用されています。 .

エレクトロルミネッセンスデバイス

ベンゾチアゾール環系は、電流が印加されると発光する能力があるため、エレクトロルミネッセンスデバイスで使用されています。 .

酵素阻害剤

ベンゾチアゾール誘導体は、病気の発症に重要な役割を果たすさまざまな酵素を阻害する可能性を示しています。 これには、ジヒドロオロターゼ、DNAジャイレース、ウリジン二リン酸-N-アセチルエノールピルビルグルコサミンレダクターゼ(MurB)、ペプチドデホルミラーゼ、アルドースレダクターゼ、ジヒドロ葉酸レダクターゼ、エノイルアシルキャリアタンパク質レダクターゼ、ジアルキルグリシンデカルボキシラーゼ、脱水酵素などが含まれます。 .

作用機序

Target of Action

Benzothiazole derivatives have been extensively studied and are known to exhibit diverse biological activities .

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives are known to impact a wide range of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

生化学分析

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrazonylsulfones, forming stable complexes through hydrogen bonds and π-π interactions . These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

The effects of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxic effects at high doses can include cellular damage, disruption of metabolic pathways, and alterations in gene expression.

Metabolic Pathways

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within different cellular compartments, thereby modulating its biological effects.

Subcellular Localization

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in various cellular processes.

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-10-6-8-11(9-7-10)20(17,18)16-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWASEZLLDVYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B360632.png)

![2-Methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B360643.png)

![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)

![3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B360699.png)

![N,N-Dimethyl-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B360702.png)

![4-[(1-Phenyltetrazol-5-yl)methyl]morpholine](/img/structure/B360715.png)

![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B360717.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B360719.png)